1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride
Description
Properties
IUPAC Name |
1-(3-bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O.ClH/c1-3(7)4-2-5(6)8-9-4;/h2-3H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFASQHHXIDWMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches for Isoxazole Formation
The 3-bromo-isoxazol-5-yl moiety is synthesized via cyclization reactions. A common method involves (3 + 2) cycloaddition between nitrile oxides and alkynes, as demonstrated in the synthesis of related isoxazole derivatives. For example:
Bromination of Isoxazole Intermediates
Bromination is critical for introducing the 3-bromo substituent:
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Dibromoformaldoxime reacts with acetylene derivatives in ethyl acetate/water mixtures, achieving >70% regioselectivity for 3-bromo-isoxazoles.
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Electrophilic bromination using N-bromosuccinimide (NBS) or DBDMH (1,3-dibromo-5,5-dimethylhydantoin) under acidic conditions selectively brominates the 3-position.
Table 1: Bromination Efficiency Comparison
| Brominating Agent | Solvent System | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| DBDMH | CHCl | 25 | 85 | >95% 3-bromo |
| NBS | AcOH/HO | 50 | 72 | 87% 3-bromo |
| Br/FeCl | CCl | 0 | 68 | 78% 3-bromo |
Ethylamine Side Chain Introduction
Reductive Amination of Ketone Intermediates
Reductive amination is widely employed to attach the ethylamine group:
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3-Bromo-5-acetylisoxazole reacts with ammonium acetate and sodium cyanoborohydride (NaBHCN) in methanol, yielding 1-(3-bromo-isoxazol-5-yl)-ethylamine.
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Catalytic hydrogenation using Pd/C or Raney nickel under H pressure (3–5 atm) achieves 80–90% conversion but requires strict temperature control (<50°C).
Nucleophilic Substitution Reactions
Alternative routes utilize bromoethyl intermediates:
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1-(3-Bromo-isoxazol-5-yl)-2-bromoethane reacts with aqueous ammonia at 100°C, forming the ethylamine derivative with 65% yield.
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Epoxide intermediates (e.g., 2-(3-bromo-isoxazol-5-yl)-oxirane) undergo ring-opening with tert-butylamine, followed by HCl treatment to yield the hydrochloride salt.
| Method | Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reductive Amination | NaBHCN/NHOAc | MeOH | 78 | 98.8% |
| Catalytic Hydrogenation | H/Pd-C | EtOH/HO | 82 | 97.5% |
| Nucleophilic Substitution | NH (aq) | HO | 65 | 95.2% |
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base is converted to its hydrochloride salt via:
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Ethereal HCl treatment : Dissolving 1-(3-bromo-isoxazol-5-yl)-ethylamine in diethyl ether and adding gaseous HCl precipitates the hydrochloride salt (89% recovery).
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Aqueous HCl crystallization : Adjusting pH to 1–2 with concentrated HCl in ethanol/water mixtures yields high-purity crystals (mp 164–166°C).
Purity Optimization
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Recrystallization solvents : Ethanol/acetone (4:1) improves crystal morphology and reduces residual solvents to <0.1%.
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Chromatographic purification : Silica gel column chromatography with CHCl/MeOH (9:1) removes regioisomeric byproducts.
Alternative Synthetic Routes
Zinc-Mediated Multicomponent Coupling
A novel three-component reaction developed by enables direct synthesis:
Enzymatic Amination
Emerging biocatalytic methods use transaminases to convert 3-bromo-5-acetylisoxazole to the ethylamine derivative:
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Enzyme : Codexis TA-134 (engineered ω-transaminase).
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Co-substrate : L-Alanine (2 eq) in phosphate buffer (pH 7.5).
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Efficiency : 68% conversion at 30°C, though scalability remains challenging.
Industrial-Scale Production Considerations
Cost-Effective Bromination
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride is being explored for its potential therapeutic effects, particularly in the following areas:
- Neurological Disorders : The compound's unique structure may interact with specific receptors in the brain, making it a candidate for developing treatments for conditions such as anxiety and depression .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to established antibiotics.
| Compound | MIC (µg/ml) against Staphylococcus aureus | MIC (µg/ml) against Escherichia coli |
|---|---|---|
| This compound | 20 | 15 |
| Ampicillin | 30 | 27 |
Pharmacology
The compound has shown promise in modulating various biological pathways. Its role as a potential inhibitor of specific enzymes or receptors could lead to new drug developments targeting cancer and inflammatory diseases.
Case Study :
A study on the anticancer efficacy of isoxazole derivatives demonstrated that compounds similar to this compound inhibited cancer cell proliferation by affecting cell signaling pathways rather than direct cytotoxicity .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard in various methods, aiding in the quantification of similar compounds within complex mixtures. Its stability and reactivity make it suitable for use in chromatographic techniques.
The biological activity of this compound can be attributed to its oxazole ring structure, which interacts with several biological targets:
- Antimicrobial Studies : Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development into antibiotic agents.
Material Science Applications
This compound is also being investigated for its properties in material science:
- Polymer Development : Its chemical structure may contribute to the synthesis of polymers with enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and ethylamine group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () shares a brominated aromatic system but differs significantly in its core structure and substituents:
- Heterocyclic Core : The main compound has an isoxazole ring, whereas the analog contains benzoxazole and triazole-thione rings.
- Substituents : The analog includes a bromophenyl group and a methylphenyl-triazole system, lacking the ethylamine chain present in 1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride.
Physicochemical Properties
The ethylamine group in the main compound may enhance water solubility and bioavailability compared to the triazole-thione analog, which is bulkier and more lipophilic due to its extended aromatic systems .
Comparison with Pharmacological Analogs
Ethylamine-Based Pharmaceuticals
Several ethylamine derivatives in , such as Meptazinol hydrochloride (MCV 4403) and MCV 4397/4398, share structural motifs with the target compound:
Functional Group Impact
- Heterocyclic Influence: The bromo-isoxazole core could confer unique electronic or steric properties compared to Meptazinol’s azepine-phenol system, altering target selectivity (e.g., opioid vs. non-opioid pathways) .
Research Findings and Implications
- Brominated Heterocycles : Bromine in isoxazole or benzoxazole systems enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
Biological Activity
1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom attached to an isoxazole ring, linked to an ethylamine group, which influences its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 1-(3-bromoisoxazol-5-yl)ethan-1-amine hydrochloride
- Molecular Formula : CHBrNO·HCl
- Molecular Weight : 199.48 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The isoxazole ring is known for its role in modulating biological pathways, which can lead to various therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition rates:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
| P. aeruginosa | 60 µg/mL |
These results suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia):
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 10.5 |
| U-937 | 12.3 |
Flow cytometry assays revealed that treatment with the compound leads to increased caspase activity, indicating the induction of programmed cell death .
Study on Anticancer Effects
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing the anticancer activity of similar compounds .
Research on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings demonstrated that it possesses comparable effectiveness to standard antibiotics, suggesting its potential as a novel therapeutic agent in combating resistant infections .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride, and how can purity be optimized?
Synthesis typically involves cyclization and halogenation steps. For example, brominated isoxazole precursors can be reacted with ethylamine derivatives under acidic conditions. A method analogous to the production of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride involves cyclization of oximes with hydroxylamine hydrochloride, followed by halogenation and purification via recrystallization or column chromatography . To optimize purity, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity, and employ gradient HPLC with UV detection for purity assessment (>98%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Key techniques include:
- 1H/13C NMR : Identify proton environments (e.g., isoxazole protons at δ 6.5–7.0 ppm) and carbon shifts (e.g., C-Br at ~100–110 ppm).
- IR Spectroscopy : Detect functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, NH2 bends at ~1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, Br, Cl percentages within 0.4% of theoretical values) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for brominated heterocycles. Key precautions:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, while reaction path searches identify energetically favorable pathways. For example, ICReDD’s approach combines computational screening of reaction parameters (temperature, solvent polarity) with experimental validation to reduce trial-and-error cycles . Machine learning models trained on analogous brominated heterocycles can further narrow optimal conditions (e.g., solvent: DMF, temp: 80–100°C) .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Contradictions may arise from impurities or tautomerism. Mitigation strategies:
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies:
Q. How can reaction intermediates be isolated and characterized for mechanistic studies?
Use quenching techniques (e.g., rapid cooling) to trap intermediates. For example, in bromination steps, isolate intermediates via flash chromatography and characterize using time-resolved NMR or in-situ IR .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., reagent stoichiometry, mixing rate) with minimal experimental runs .
- Continuous Flow Systems : Enhance reproducibility for halogenation and cyclization steps .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The 3-bromo group on isoxazole acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd catalysts (e.g., Pd(PPh3)4) and arylboronic acids to functionalize the core structure. Note that steric hindrance from the ethylamine group may require elevated temperatures (80–120°C) .
Q. What biological screening approaches are suitable for evaluating derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
